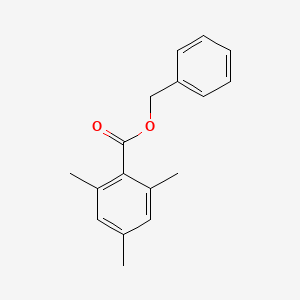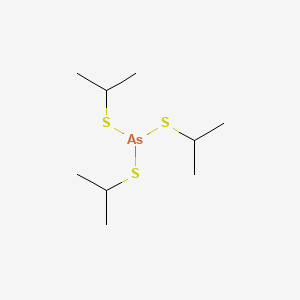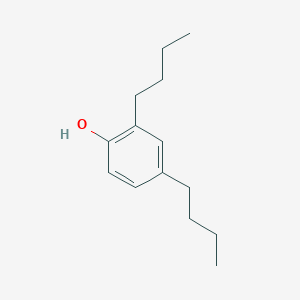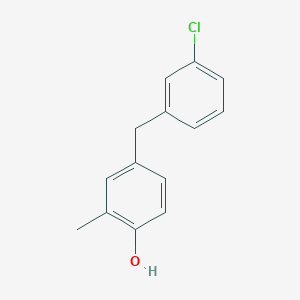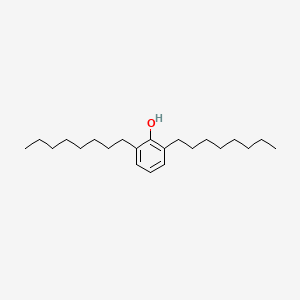
2,6-Dioctylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioctylphenol is an organic compound with the molecular formula C22H38O. It is a derivative of phenol, where two octyl groups are substituted at the 2 and 6 positions of the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dioctylphenol can be synthesized through nucleophilic aromatic substitution reactions. The process involves the substitution of hydrogen atoms in the phenol ring with octyl groups. This reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods: In industrial settings, this compound is produced using a tubular fixed bed reactor. This method ensures a continuous and efficient production process, allowing for large-scale synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dioctylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2,6-Dioctylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dioctylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the octyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparación Con Compuestos Similares
2,6-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,6-Diphenylphenol: A phenyl-substituted phenol with distinct steric and electronic effects.
Uniqueness: 2,6-Dioctylphenol is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring enhanced lipophilicity and hydrophobic interactions .
Propiedades
Número CAS |
3307-31-1 |
|---|---|
Fórmula molecular |
C22H38O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2,6-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-18-15-19-21(22(20)23)17-14-12-10-8-6-4-2/h15,18-19,23H,3-14,16-17H2,1-2H3 |
Clave InChI |
MYOXWOWYELCAJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=CC=C1)CCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


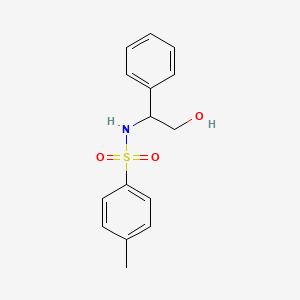
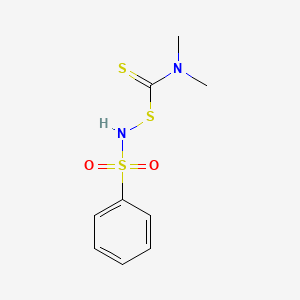
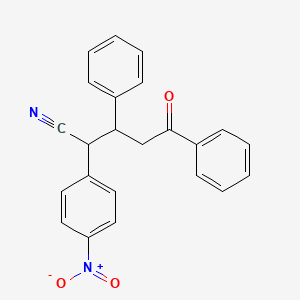
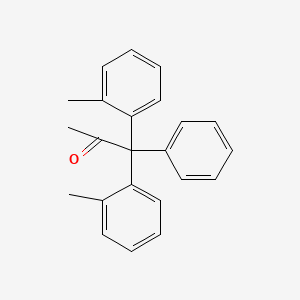
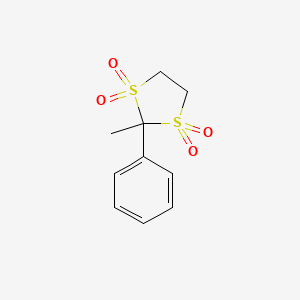
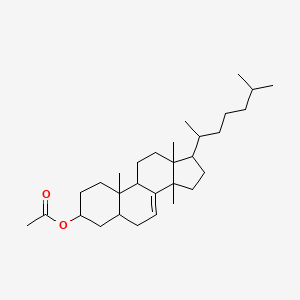
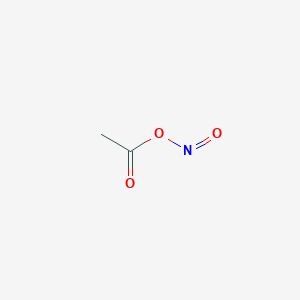
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)

